N-benzoyl-N'-(3,5-dichloro-4-hydroxyphenyl)thiourea
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Overview
Description
N-benzoyl-N'-(3,5-dichloro-4-hydroxyphenyl)thiourea is a chemical compound with the molecular formula C14H10Cl2N2O2S This compound is characterized by the presence of a benzamide group attached to a 3,5-dichloro-4-hydroxyphenyl ring through a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N'-(3,5-dichloro-4-hydroxyphenyl)thiourea typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N'-(3,5-dichloro-4-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzoyl-N'-(3,5-dichloro-4-hydroxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-benzoyl-N'-(3,5-dichloro-4-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, it can interfere with DNA replication and repair mechanisms in cancer cells, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide
- **N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-4-biphenylcarboxamide
- **2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
Uniqueness
N-benzoyl-N'-(3,5-dichloro-4-hydroxyphenyl)thiourea is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichloro and hydroxy substituents on the phenyl ring enhance its biological activity and make it a valuable compound for various applications. Additionally, the carbamothioyl linkage provides stability and allows for diverse chemical modifications.
Properties
Molecular Formula |
C14H10Cl2N2O2S |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-10-6-9(7-11(16)12(10)19)17-14(21)18-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,17,18,20,21) |
InChI Key |
FZZRVMVUJIHKTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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